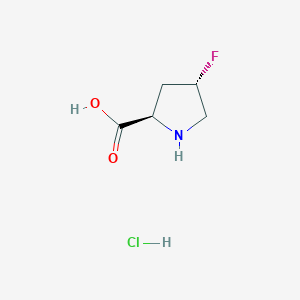

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

“(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It is similar to other compounds such as “(2R,4S)-4-ethylpiperidine-2-carboxylic acid hydrochloride” and "(2R,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride"12.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity3. However, the specific synthesis process for “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” is not directly available. However, similar compounds such as “(2R,4S)-4-Amino-5-(4-biphenylyl)-2-methylpentanoic acid hydrochloride” have been analyzed4. The molecular structure of a compound can provide insights into its physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis

The specific chemical reactions involving “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” are not readily available. However, understanding the chemical reactions of similar compounds can provide insights. For example, the resolution of racemic mixtures into their component enantiomers is a common process in organic chemistry5.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” are not directly available. However, similar compounds such as “(2R,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride” have been analyzed2. These properties can provide insights into the compound’s stability, reactivity, and potential uses.Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, including (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, can be synthesized by double fluorination and converted to various intermediates like carboxamides, carbonitriles, and Weinreb amide, which have extensive applications in medicinal chemistry (Singh & Umemoto, 2011).

Enzymatic Synthesis

Enzymatic synthesis is another critical application. (αR,2R,4S)-2-[2(R)-Amino-2-(4-hydroxyphenyl)acetylamino]-4-carboxy-5,5-dimethyl-2-thiazolidinylacetic acid, a product of amoxicillin hydrolytic cleavage, is closely related to this compound. This synthesis provides insights into the identification of compounds in biological solutions and industrial samples (Vorona et al., 2009).

Biotransformations in Organic Synthesis

Biotransformations of pyrrolidine-2,5-dicarboxamides, including those related to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, are pivotal in organic synthesis. Racemic trans-pyrrolidine-2,5-carboxamide is kinetically resolved into various pyrrolidine-2-carboxylic acid derivatives using microbial whole cell catalysts. These derivatives are used in the scalable preparation of aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Antioxidant Potential and Biomedical Applications

The compound's derivatives have been explored for their antioxidant potential. For instance, spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) exhibit promising antioxidant properties and potential for application in biomedical studies, particularly in magnetic-resonance imaging (Yushkova et al., 2013).

Safety And Hazards

The safety and hazards associated with “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” are not directly available. However, safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures72.

Future Directions

The future directions for research on “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety profile. This could lead to potential applications in various fields such as pharmaceuticals, materials science, and chemical engineering. However, it’s important to note that this would require rigorous testing and validation.

properties

IUPAC Name |

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWFZQRLUCRFQ-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

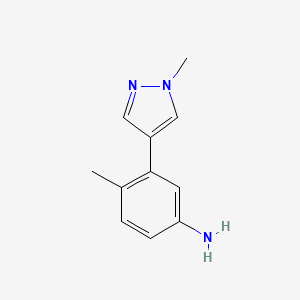

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)